molecular formula C24H25ClN6OS B611998 WZ8040 CAS No. 1214265-57-2

WZ8040

Cat. No.: B611998
CAS No.: 1214265-57-2
M. Wt: 481.0 g/mol
InChI Key: KIISCIGBPUVZBF-UHFFFAOYSA-N
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Description

WZ8040 is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) with a specific focus on the T790M mutation. This mutation is commonly associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound exhibits significantly higher potency against the mutated EGFR compared to the wild-type receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: WZ8040 is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The key steps include:

    Formation of the pyrimidine core: This involves the reaction of 2-chloro-4,5-diaminopyrimidine with appropriate reagents to form the core structure.

    Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups.

    Coupling reactions: The final step involves coupling the substituted pyrimidine with an aniline derivative to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound undergoes substitution reactions, particularly during its synthesis.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or other peroxides.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various aniline derivatives and halogenated compounds.

Major Products:

Scientific Research Applications

WZ8040 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.

    Biology: Employed in cell-based assays to investigate the effects of EGFR inhibition on cell proliferation and survival.

    Medicine: Investigated as a potential therapeutic agent for treating NSCLC with EGFR mutations.

    Industry: Utilized in the development of new EGFR inhibitors and related compounds .

Mechanism of Action

WZ8040 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR, specifically targeting the T790M mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound displays a 100-fold greater activity against the mutated EGFR compared to the wild-type receptor .

Comparison with Similar Compounds

    CL-387785: Another EGFR inhibitor with a different chemical structure.

    HKI-272: A quinazoline-based EGFR inhibitor.

    Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation.

Comparison:

This compound stands out due to its high potency and selectivity for the T790M mutation, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659652
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-57-2
Record name N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is known about the structure-activity relationship (SAR) of WZ8040 and its analogs?

A2: While the provided abstract doesn't delve into specific SAR data for this compound, it highlights that three related pyrimidine compounds (WZ3146, WZ4002, and this compound) were identified in the initial screen []. This suggests modifications within the pyrimidine scaffold were explored. The study further emphasizes the importance of the covalent interaction with Cys797 and the favorable interaction with the T790M mutation for potent and selective inhibition. Further research exploring the SAR of this class of compounds would be valuable to optimize potency, selectivity, and pharmacokinetic properties.

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